N,5-dimethyl-N-[1-(morpholine-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-[1-(morpholine-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a morpholine ring
Preparation Methods
The synthesis of N,5-dimethyl-N-[1-(morpholine-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine and morpholine moieties. Common synthetic routes include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Morpholine Ring: This can be done through amide bond formation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N,5-dimethyl-N-[1-(morpholine-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,5-dimethyl-N-[1-(morpholine-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-[1-(morpholine-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N,5-dimethyl-N-[1-(morpholine-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:
Pyrimidine Derivatives: These compounds share the pyrimidine core but differ in the attached functional groups.
Piperidine Derivatives: These compounds have the piperidine ring but may lack the pyrimidine or morpholine rings.
Morpholine Derivatives: These compounds contain the morpholine ring but differ in other structural aspects.
The uniqueness of this compound lies in its combination of these three rings, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C16H25N5O2 |
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Molecular Weight |
319.40 g/mol |
IUPAC Name |
[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H25N5O2/c1-13-10-17-15(18-11-13)19(2)14-4-3-5-21(12-14)16(22)20-6-8-23-9-7-20/h10-11,14H,3-9,12H2,1-2H3 |
InChI Key |
NLSLWTMXGFIYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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